Modulated Electrophilicity vs. Common Sulfonate Esters: Hammett σp Comparison
The electron-withdrawing capability of the benzenesulfonyloxy leaving group is a key determinant of its reactivity in nucleophilic substitution reactions. This property can be quantified via the Hammett σp constant. For the benzenesulfonate group (as found in this compound), σp = +0.29 [1]. This value represents an intermediate electrophilicity, positioned between the less electron-withdrawing tosylate group and the significantly more electron-withdrawing mesylate and triflate groups.
| Evidence Dimension | Electron-withdrawing capability of sulfonate leaving group (Hammett σp) |
|---|---|
| Target Compound Data | +0.29 (value for benzenesulfonate group) |
| Comparator Or Baseline | Mesylate: +0.33; Tosylate: +0.29; Triflate: +0.47 |
| Quantified Difference | Equivalent to tosylate, less than mesylate (-0.04) and triflate (-0.18). |
| Conditions | Determined by titration of substituted benzoic acids [1]. |
Why This Matters
This quantitative metric allows a synthetic chemist to select the optimal sulfonate leaving group; the benzenesulfonate offers a balanced reactivity profile that can be crucial for preventing over-reaction or decomposition compared to more powerful leaving groups like triflate.
- [1] Stang, P. J., & Anderson, A. G. (1976). Hammett and Taft Substituent Constants for the Mesylate, Tosylate, and Triflate Groups. Journal of Organic Chemistry, 41(5), 781–785. View Source
